molecular formula C8H14Cl2FN3 B13508107 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride

Cat. No.: B13508107
M. Wt: 242.12 g/mol
InChI Key: YDGLERUDCCTHKG-UHFFFAOYSA-N
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Description

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of fluorinated pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride typically involves the fluorination of pyrazole derivatives. One common method is the use of electrophilic fluorinating agents such as SelectfluorTM in acetonitrile at elevated temperatures (e.g., 90°C) to introduce the fluorine atom into the pyrazole ring . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar electrophilic fluorinating agents. The reaction conditions are carefully controlled to ensure consistent quality and yield. The final product is often purified through crystallization or chromatography techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or piperidine rings.

    Substitution: The fluorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
  • 4-(1H-pyrazol-3-yl)piperidine dihydrochloride hydrate
  • 4-(4-fluoro-1-phenyl-1H-pyrazol-3-yl)piperidine hydrochloride

Uniqueness

4-(4-fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride is unique due to the presence of the fluorine atom in the pyrazole ring, which imparts distinct chemical and biological properties. This fluorinated compound exhibits enhanced stability and reactivity compared to its non-fluorinated counterparts, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H14Cl2FN3

Molecular Weight

242.12 g/mol

IUPAC Name

4-(4-fluoro-1H-pyrazol-5-yl)piperidine;dihydrochloride

InChI

InChI=1S/C8H12FN3.2ClH/c9-7-5-11-12-8(7)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12);2*1H

InChI Key

YDGLERUDCCTHKG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=NN2)F.Cl.Cl

Origin of Product

United States

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